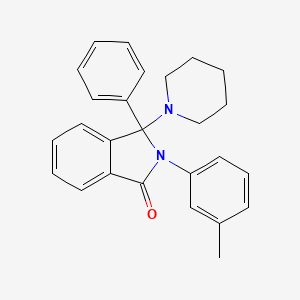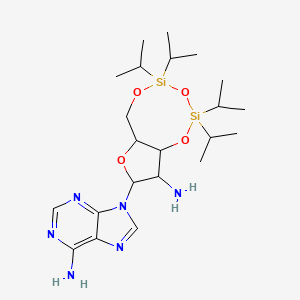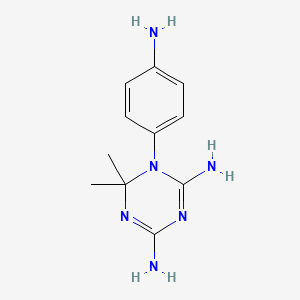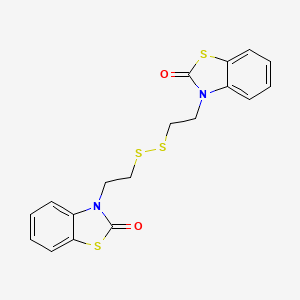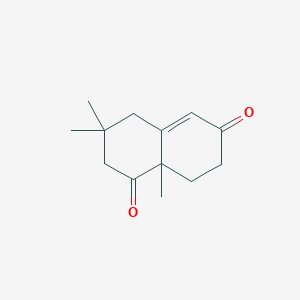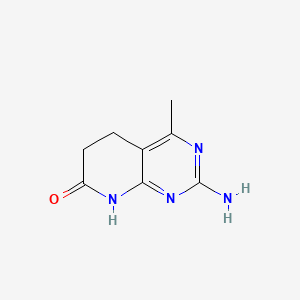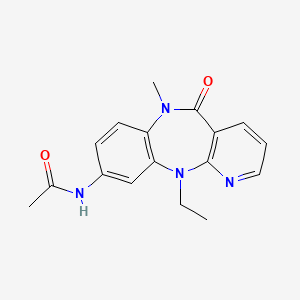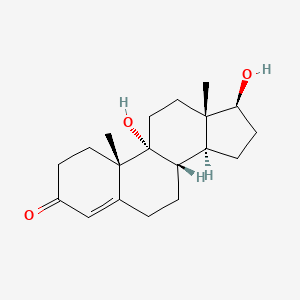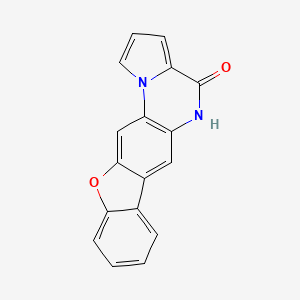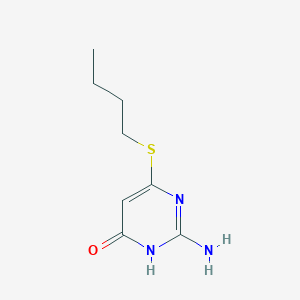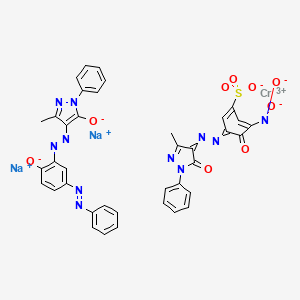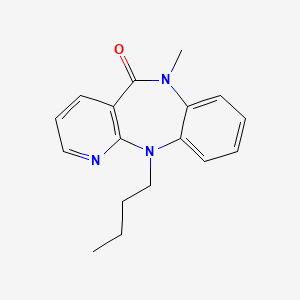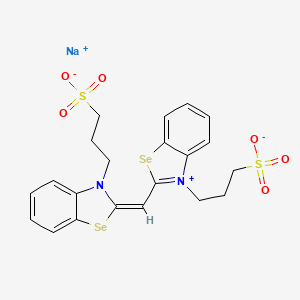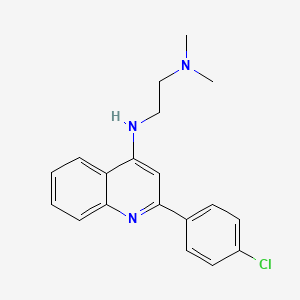
1,2-Ethanediamine, N'-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group and a dimethylated ethanediamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Ethanediamine Moiety: The final step involves the reaction of the intermediate product with N,N-dimethylethylenediamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the quinoline ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function and activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N-(4-chlorophenyl)-: A simpler analog lacking the quinoline ring.
N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]-1,2-ethanediamine: A related compound with a fluorophenyl group instead of the quinoline ring.
Uniqueness
1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- is unique due to the presence of both the quinoline ring and the 4-chlorophenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
特性
CAS番号 |
133671-47-3 |
|---|---|
分子式 |
C19H20ClN3 |
分子量 |
325.8 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H20ClN3/c1-23(2)12-11-21-19-13-18(14-7-9-15(20)10-8-14)22-17-6-4-3-5-16(17)19/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
InChIキー |
KJBCLIWQKOBNLG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



